![molecular formula C29H29NO4S B281390 2,4,5-trimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281390.png)
2,4,5-trimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-trimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide (referred to as TMBF) is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of TMBF is not fully understood. However, it is believed that TMBF exerts its effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. TMBF has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and physiological effects:
TMBF has been shown to exhibit various biochemical and physiological effects. In cancer cells, TMBF has been shown to inhibit cell proliferation and induce apoptosis. TMBF has also been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in immune cells. In addition, TMBF has been shown to protect neurons from oxidative stress and inflammation, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using TMBF in lab experiments is its potential for use in cancer research, neuroprotection, and anti-inflammatory activity. TMBF has been shown to exhibit potent anti-cancer effects, making it a potential candidate for the development of cancer therapeutics. Additionally, TMBF has been shown to protect neurons from oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases. However, the synthesis method for TMBF is complex and requires expertise in organic chemistry, which may limit its use in some labs.
将来の方向性
There are several future directions for the study of TMBF. One potential direction is the development of TMBF-based cancer therapeutics. TMBF has been shown to exhibit potent anti-cancer effects, and further studies are needed to determine its efficacy in vivo. Another potential direction is the study of TMBF in the treatment of neurodegenerative diseases. TMBF has been shown to protect neurons from oxidative stress and inflammation, making it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the safety and efficacy of TMBF in humans.
合成法
TMBF is synthesized through a multi-step process involving the reaction of various reagents. The synthesis method is complex and requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper.
科学的研究の応用
TMBF has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory activity. In cancer research, TMBF has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. TMBF has also been studied for its neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, TMBF has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
特性
分子式 |
C29H29NO4S |
|---|---|
分子量 |
487.6 g/mol |
IUPAC名 |
4-methyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-(2,4,5-trimethylphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C29H29NO4S/c1-18-9-11-22(12-10-18)29(31)30(35(32,33)28-16-20(3)19(2)15-21(28)4)23-13-14-27-25(17-23)24-7-5-6-8-26(24)34-27/h9-17H,5-8H2,1-4H3 |
InChIキー |
HTPZAQNRLQTBAX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=C(C=C(C(=C5)C)C)C |
正規SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=C(C=C(C(=C5)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[(4-{[(4-isopropylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B281313.png)

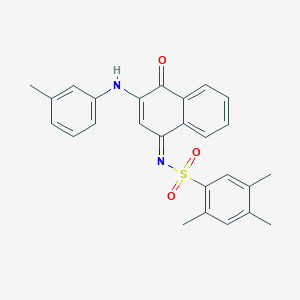
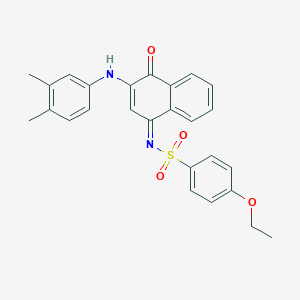
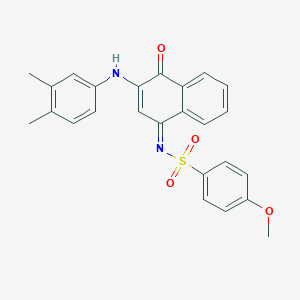
![N-[(1Z)-3-[(5-chloro-2-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-4-ethoxybenzenesulfonamide](/img/structure/B281320.png)
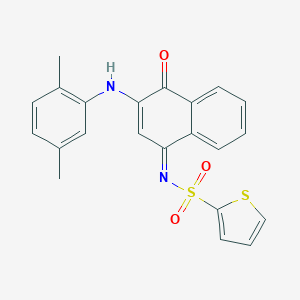
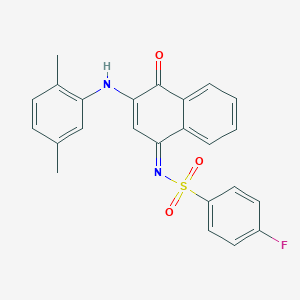
![Methyl 4-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281324.png)
![Methyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281326.png)

![3-{[(4Z)-4-{[(4-chlorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B281329.png)
![4-({4-[(2-Naphthylsulfonyl)imino]-1-oxo-1,4-dihydro-2-naphthalenyl}amino)benzoic acid](/img/structure/B281330.png)